An In-Depth Technical Guide to 10-(2-Naphthyl)anthracene-9-boronic acid: Properties and Potential Applications
An In-Depth Technical Guide to 10-(2-Naphthyl)anthracene-9-boronic acid: Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-(2-Naphthyl)anthracene-9-boronic acid is a fluorescent organic compound characterized by a naphthyl group attached to an anthracene core, which is further functionalized with a boronic acid moiety. This unique structure imparts specific chemical and photophysical properties, making it a valuable building block in organic synthesis, particularly in the development of advanced materials for organic electronics. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 10-(2-Naphthyl)anthracene-9-boronic acid, with a focus on its relevance to materials science and as a potential scaffold in medicinal chemistry.
Core Chemical Properties
10-(2-Naphthyl)anthracene-9-boronic acid is a white to light yellow crystalline powder.[1] While extensive experimental data is not widely available in the public domain, a compilation of its fundamental properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 10-(2-Naphthyl)anthracene-9-boronic acid
| Property | Value | Source(s) |
| IUPAC Name | (10-(naphthalen-2-yl)anthracen-9-yl)boronic acid | [2] |
| CAS Number | 597554-03-5 | [2] |
| Molecular Formula | C₂₄H₁₇BO₂ | [2] |
| Molecular Weight | 348.2 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Boiling Point | 585.8 ± 58.0 °C (Predicted) | [1] |
| Density | 1.30 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 8.63 ± 0.30 (Predicted) | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route, based on established organic chemistry principles and analogous reactions, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
Illustrative Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 9,10-dibromoanthracene.
Caption: Proposed synthetic pathway for 10-(2-Naphthyl)anthracene-9-boronic acid.
General Experimental Procedure (Hypothetical)
Step 1: Synthesis of 9-Bromo-10-(2-naphthyl)anthracene via Suzuki Coupling
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To a solution of 9,10-dibromoanthracene in a suitable solvent (e.g., toluene or dioxane), add 2-naphthylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 9-bromo-10-(2-naphthyl)anthracene.
Step 2: Synthesis of 10-(2-Naphthyl)anthracene-9-boronic acid
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Dissolve 9-bromo-10-(2-naphthyl)anthracene in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) and cool to -78 °C under an inert atmosphere.
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Slowly add a solution of n-butyllithium in hexanes.
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Stir the mixture at -78 °C for a specified time to allow for lithium-halogen exchange.
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Add a borate ester (e.g., triisopropyl borate) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl).
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure, and purify the resulting solid, for instance, by recrystallization, to obtain 10-(2-Naphthyl)anthracene-9-boronic acid.
Spectroscopic Characterization
While specific, publicly available spectra for 10-(2-Naphthyl)anthracene-9-boronic acid are scarce, the expected spectroscopic features can be inferred from its structure.
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¹H NMR: The spectrum would be complex, showing signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the anthracene and naphthalene ring systems. The protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet.
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¹³C NMR: The spectrum would exhibit numerous signals in the aromatic region (typically 120-140 ppm) for the carbon atoms of the fused rings.
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FT-IR: The spectrum would show characteristic C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations for the aromatic framework (in the 1400-1600 cm⁻¹ region), and a broad O-H stretching band for the boronic acid group (typically in the 3200-3600 cm⁻¹ region). B-O stretching vibrations may also be observed.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (348.2 g/mol ).
Applications and Areas for Future Research
Organic Electronics
The primary application of 10-(2-Naphthyl)anthracene-9-boronic acid lies in its use as a precursor for the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The anthracene core is a well-known blue-emitting chromophore, and the attachment of the naphthyl group can be used to tune the electronic properties and solid-state packing of the resulting materials. The boronic acid functionality allows for its facile incorporation into larger conjugated systems via Suzuki-Miyaura cross-coupling reactions.
Caption: Role in the synthesis of OLED materials via Suzuki coupling.
Drug Development and Medicinal Chemistry
Currently, there is no publicly available research detailing the biological activity, cytotoxicity, or effects on signaling pathways of 10-(2-Naphthyl)anthracene-9-boronic acid. However, the structural motifs present in the molecule suggest potential avenues for exploration in drug discovery.
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Anthracene Core: Anthracene and its derivatives have been investigated for their potential as anticancer agents, often acting as DNA intercalators.
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Boronic Acid Moiety: Boronic acids are a class of compounds with diverse biological activities. The FDA-approved drug Bortezomib, a proteasome inhibitor containing a boronic acid, is a prime example of their therapeutic potential. Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules, including carbohydrates and glycoproteins. This interaction could be exploited for targeted drug design.
Given the lack of specific biological data, the following represents a hypothetical signaling pathway that could be investigated based on the general properties of boronic acids and anthracene derivatives. For instance, some boronic acids have been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins.
Caption: Hypothetical signaling pathway for investigation.
Future research in this area should focus on:
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Screening 10-(2-Naphthyl)anthracene-9-boronic acid and its derivatives for cytotoxicity against various cancer cell lines.
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Investigating its potential as an enzyme inhibitor, for example, against proteases or kinases.
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Exploring its ability to interact with biological targets such as DNA or specific proteins.
Conclusion
10-(2-Naphthyl)anthracene-9-boronic acid is a valuable synthetic intermediate with established applications in materials science, particularly for the development of OLEDs. While its biological properties remain unexplored, its structural features suggest that it could be a promising scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its potential in both materials and medicinal chemistry. This guide serves as a foundational resource for researchers interested in the chemical properties and potential applications of this intriguing molecule.
